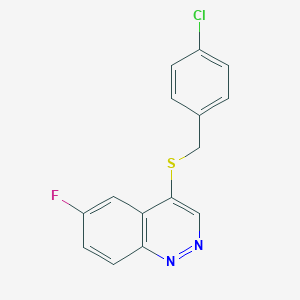

4-((4-Chlorobenzyl)thio)-6-fluorocinnoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2195-60-0 |

|---|---|

Molecular Formula |

C15H10ClFN2S |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-6-fluorocinnoline |

InChI |

InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)9-20-15-8-18-19-14-6-5-12(17)7-13(14)15/h1-8H,9H2 |

InChI Key |

RBSLPUCWGAMXDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorobenzyl Thio 6 Fluorocinnoline

Retrosynthetic Analysis of "4-((4-Chlorobenzyl)thio)-6-fluorocinnoline"

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthesis of "this compound" (I) suggests several key disconnections.

The primary disconnection is at the C4-sulfur bond, which simplifies the molecule into a 6-fluoro-4-mercaptocinnoline or a related 4-halocinnoline intermediate (II) and 4-chlorobenzyl halide (III). This approach is based on the common and reliable nucleophilic substitution reactions at the C4 position of the cinnoline (B1195905) ring. amazonaws.com

A further disconnection of the cinnoline core (II) involves breaking the N1-N2 and C4-C4a bonds. This leads back to a suitably substituted 2-amino-5-fluorophenyl precursor (IV), which can be diazotized and cyclized to form the 6-fluorocinnoline (B1501010) ring system. This strategy is a common approach for the formation of the cinnoline nucleus.

| Target Molecule/Intermediate | Precursors | Reaction Type |

| This compound (I) | 6-Fluoro-4-halocinnoline (II) + 4-Chlorobenzyl mercaptan or halide (III) | Nucleophilic Substitution |

| 6-Fluoro-4-halocinnoline (II) | 6-Fluoro-4-hydroxycinnoline | Halogenation |

| 6-Fluoro-4-hydroxycinnoline | 2-Amino-5-fluorophenyl precursor (IV) | Diazotization and Cyclization |

Established and Evolving Synthetic Routes to Substituted Cinnoline Cores

The synthesis of "this compound" can be accomplished by a multi-step process that involves the initial construction of the 6-fluorocinnoline core, followed by the strategic introduction of the thioether linkage at the 4-position and subsequent attachment of the 4-chlorobenzyl group.

The construction of the 6-fluorocinnoline ring system is a critical initial step. A common method for the synthesis of the cinnoline nucleus is through the cyclization of arenediazonium salts. benthamdirect.comresearchgate.net For the 6-fluorocinnoline core, a plausible route begins with a 2-amino-5-fluorophenyl derivative. For instance, 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone can undergo diazotization followed by an intramolecular cyclization reaction to yield the 6-fluorocinnolin-4-ol (B1614773). The Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor, is another established method for forming the cinnoline ring. wikipedia.org

With the 6-fluorocinnolin-4-ol in hand, the next step is the introduction of a sulfur functionality at the 4-position. This is typically achieved by first converting the hydroxyl group into a better leaving group, such as a halogen. Treatment of 6-fluorocinnolin-4-ol with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would yield the corresponding 4-chloro-6-fluorocinnoline (B3177817). mdpi.com This activated intermediate is then susceptible to nucleophilic substitution by a sulfur nucleophile.

Alternatively, direct thionation of the 4-oxo group using reagents like Lawesson's reagent or phosphorus pentasulfide can be employed to form a thione, which can then be alkylated. mdpi.com

The final key step is the incorporation of the 4-chlorobenzyl group. This is typically achieved through a nucleophilic substitution reaction. The 4-chloro-6-fluorocinnoline intermediate can be reacted with 4-chlorobenzyl mercaptan in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride at the C4 position of the cinnoline ring.

An alternative approach involves reacting 4-chloro-6-fluorocinnoline with a source of sulfide, such as sodium sulfide, to generate the 6-fluoro-4-mercaptocinnoline in situ. This intermediate can then be reacted with 4-chlorobenzyl chloride or bromide to form the final product.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. thepharmajournal.com Key parameters to consider include the choice of solvent, base, reaction temperature, and reaction time for the nucleophilic substitution step.

| Reaction Step | Reagents | Typical Conditions | Potential for Optimization |

| Halogenation of 6-fluorocinnolin-4-ol | POCl₃ or PCl₅ | Reflux | Temperature, reaction time, use of a catalyst |

| Nucleophilic Substitution | 4-Chlorobenzyl mercaptan, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Room temperature to reflux | Choice of base and solvent, temperature, stoichiometry of reagents |

Novel Synthetic Strategies and Methodological Advancements for "this compound" Analogues

Recent advancements in organic synthesis have opened up new avenues for the preparation of cinnoline derivatives. Metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for C-C and C-N bond formation in the synthesis of functionalized heterocycles. benthamdirect.com While not directly applied to the C-S bond formation in the title compound, these methods could be adapted for the synthesis of analogues with different substituents.

Furthermore, C-H activation strategies are being increasingly explored for the direct functionalization of heterocyclic cores, which could potentially offer more atom-economical and efficient routes to cinnoline analogues in the future. mdpi.com The development of novel cyclization strategies to form the cinnoline ring from readily available starting materials is also an active area of research. researchgate.net These modern synthetic methodologies hold the promise of providing more streamlined and versatile access to a wide range of "this compound" analogues for further investigation.

Metal-Catalyzed Coupling Reactions in Cinnoline Synthesis

While direct metal-catalyzed coupling to form the this compound in a single step is not extensively documented, the synthesis of the cinnoline core itself often relies on metal-catalyzed reactions. A common strategy for constructing the cinnoline scaffold involves intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-H arylation or amination reactions of appropriately substituted phenylhydrazones can lead to the formation of the cinnoline ring system.

A plausible and more common approach to the target molecule involves a multi-step synthesis, where the key cinnoline intermediate, 4-chloro-6-fluorocinnoline, is first synthesized. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with (4-chlorophenyl)methanethiol. The synthesis of the 4-chloro-6-fluorocinnoline precursor can be achieved through a sequence of reactions starting from a substituted aniline (B41778).

Table 1: Plausible Synthetic Route to this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Fluoro-2-nitroaniline | 1. NaNO₂, HCl, 0-5 °C2. Malonic acid, heat | 4-Hydroxy-6-fluorocinnoline |

| 2 | 4-Hydroxy-6-fluorocinnoline | POCl₃, heat | 4-Chloro-6-fluorocinnoline |

| 3 | 4-Chloro-6-fluorocinnoline | (4-Chlorophenyl)methanethiol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | This compound |

The final step, the formation of the thioether linkage, is a classic nucleophilic aromatic substitution, where the thiolate anion, generated from (4-chlorophenyl)methanethiol and a base, displaces the chloride at the C-4 position of the cinnoline ring. While this specific reaction is not detailed in the readily available literature, the nucleophilic substitution of 4-chlorocinnolines with various nucleophiles, including thiols, is a known transformation. byjus.commdpi.com

Regioselective Functionalization Approaches

The regioselectivity in the synthesis of this compound is primarily dictated by the substitution pattern of the starting materials. The position of the fluorine atom at C-6 is determined by the choice of the initial aniline derivative (4-fluoro-2-nitroaniline). The introduction of the (4-chlorobenzyl)thio group at the C-4 position is a result of the inherent reactivity of the 4-chlorocinnoline (B183215) intermediate. The C-4 position of the cinnoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom (N-1).

Chemical Derivatization and Functionalization of "this compound"

Modifications on the Cinnoline Heterocyclic System

The cinnoline ring system in this compound offers several possibilities for chemical modification.

N-Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This modification can alter the electronic properties of the molecule and provide a handle for further functionalization.

Electrophilic Aromatic Substitution: As mentioned previously, the benzene (B151609) portion of the cinnoline ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions would be influenced by the existing substituents. researchgate.net

Reduction: The cinnoline ring can be reduced under various conditions. For example, catalytic hydrogenation can lead to the corresponding dihydro- or tetrahydrocinnoline derivatives.

Table 2: Potential Modifications on the Cinnoline Heterocyclic System

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Oxidation | H₂O₂, Acetic acid or m-CPBA | This compound N-oxide |

| Nitration | HNO₃, H₂SO₄ | Nitro-4-((4-Chlorobenzyl)thio)-6-fluorocinnoline |

| Bromination | Br₂, FeBr₃ | Bromo-4-((4-Chlorobenzyl)thio)-6-fluorocinnoline |

| Reduction | H₂, Pd/C | 4-((4-Chlorobenzyl)thio)-6-fluoro-1,2,3,4-tetrahydrocinnoline |

Alterations of the 4-((4-Chlorobenzyl)thio) Side Chain

The thioether side chain is another key site for chemical derivatization.

Oxidation: The sulfur atom in the thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, m-CPBA, or potassium permanganate. The extent of oxidation can often be controlled by the reaction conditions.

Reduction/Cleavage: The benzyl-sulfur bond can potentially be cleaved under reductive conditions, for example, using dissolving metal reductions (e.g., sodium in liquid ammonia) or certain catalytic hydrogenation conditions. This would result in the formation of 6-fluoro-cinnoline-4-thiol.

Table 3: Potential Alterations of the 4-((4-Chlorobenzyl)thio) Side Chain

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation to Sulfoxide | H₂O₂ (1 eq.), Acetic acid | 4-((4-Chlorobenzyl)sulfinyl)-6-fluorocinnoline |

| Oxidation to Sulfone | H₂O₂ (excess), Acetic acid or KMnO₄ | 4-((4-Chlorobenzyl)sulfonyl)-6-fluorocinnoline |

| Reductive Cleavage | Na, liq. NH₃ | 6-Fluoro-cinnoline-4-thiol |

Stereoselective Synthesis of Chiral Analogues (if applicable)

Based on a thorough review of the available scientific literature, there is no information to suggest that this compound is a chiral molecule or that its chiral analogues have been synthesized or studied. The molecule does not possess any stereocenters in its core structure. Therefore, the topic of stereoselective synthesis of chiral analogues is not applicable to this specific compound. Should a chiral center be introduced through derivatization, for example, on the benzyl (B1604629) group, then methods of asymmetric synthesis or chiral resolution could be employed. total-synthesis.com

In-Depth Analysis of "this compound" Reveals Limited Publicly Available Structural Data

Theoretical quantum chemical studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential (ESP) surface analysis, are powerful computational methods used to understand the ground-state properties, reactivity, and charge distribution of molecules. Similarly, conformational analysis and molecular dynamics simulations are crucial for exploring the preferred three-dimensional structures and dynamic behavior of a compound in various environments.

Molecular and Electronic Structure Characterization of 4 4 Chlorobenzyl Thio 6 Fluorocinnoline

In Silico Intermolecular Interactions and Binding Site Analysis

Computational methods are invaluable in modern drug discovery, offering insights into the potential molecular mechanisms of action for novel compounds. For a molecule like 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline, these techniques could elucidate its biological potential by predicting its interactions with various protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. This can provide information on the binding affinity, mode, and energy.

Currently, there are no published studies detailing the molecular docking of this compound with any biological targets. Such a study would involve selecting a range of hypothesized protein targets based on the structural features of the cinnoline (B1195905) and chlorobenzylthio moieties, which are known to interact with various enzyme families and receptors. The results would typically be presented in a data table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Results for this compound

| Hypothesized Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

This table is for illustrative purposes only, as no experimental or computational data is currently available for this compound.

Following molecular docking, ligand-protein interaction fingerprinting is a method used to summarize the interactions observed between a ligand and its target protein. nih.govosti.gov This technique converts the 3D structural information of the docked complex into a 1D or 2D fingerprint, which details the types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govosti.gov These fingerprints are valuable for comparing the binding modes of different ligands and for identifying key interaction "hotspots" within the binding site—residues that contribute significantly to the binding affinity.

As with molecular docking, there is no available research that has applied ligand-protein interaction fingerprinting to this compound. A future study performing this analysis would provide a detailed breakdown of the specific atomic contacts and their frequencies, offering a deeper understanding of the structural determinants of binding.

Hypothetical Ligand-Protein Interaction Fingerprint Data for this compound

| Protein Target | Interacting Residue | Interaction Type |

|---|---|---|

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

This table is for illustrative purposes only, as no experimental or computational data is currently available for this compound.

Structure Activity Relationship Sar Studies and Rational Design of 4 4 Chlorobenzyl Thio 6 Fluorocinnoline Analogues

Design Principles for 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline Analogues

The cinnoline (B1195905) nucleus serves as the foundational scaffold of the molecule, and its substitution pattern can significantly influence its interaction with biological targets. nih.gov SAR studies on various cinnoline derivatives have demonstrated that the nature and position of substituents on this ring system are critical for activity. mdpi.com For analogues of this compound, a systematic exploration of substituents at different positions of the cinnoline core would be a primary strategy.

For instance, the introduction of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., cyano, nitro) at available positions could probe the electronic requirements of the binding pocket. Furthermore, the steric bulk of these substituents would be a critical parameter to investigate, as larger groups could either create favorable van der Waals interactions or cause steric hindrance. The fluorine atom at the 6-position is a key feature, and its replacement with other halogens (Cl, Br) or a hydrogen atom would help elucidate the role of this specific substitution. Halogenated derivatives often exhibit enhanced biological activity. mdpi.com

Illustrative Data on Cinnoline Core Modifications:

| Compound ID | R1 (Position 6) | R2 (Position 7) | Biological Activity (IC50, µM) - Hypothetical |

| Parent | F | H | 1.2 |

| Analogue 1 | Cl | H | 0.8 |

| Analogue 2 | Br | H | 1.5 |

| Analogue 3 | H | H | 5.4 |

| Analogue 4 | F | CH3 | 2.1 |

| Analogue 5 | F | OCH3 | 1.9 |

| Analogue 6 | F | CN | 3.5 |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to modulate a compound's activity, selectivity, and metabolic stability. drugdesign.org In the case of this compound, both the thioether linkage and the halogen atoms are prime candidates for bioisosteric replacement.

The thioether (-S-) linker could be replaced with other divalent groups such as an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a methylene (B1212753) (-CH2-) group. acs.org These modifications would alter the linker's geometry, flexibility, and hydrogen bonding capacity, providing insights into the optimal linker for biological activity.

The fluorine and chlorine atoms can also be replaced by other bioisosteres. For example, a trifluoromethyl group (CF3) could be used as a bioisostere for the chlorine atom on the benzyl (B1604629) ring to enhance metabolic stability and lipophilicity. The fluorine on the cinnoline core could be replaced with a hydroxyl (-OH) or a cyano (-CN) group to explore different electronic and hydrogen-bonding interactions.

The 4-chlorobenzyl group plays a crucial role in the molecule's interaction with its target, likely through hydrophobic and halogen bonding interactions. Modifications to this moiety can be systematically explored to map the binding pocket.

Positional Isomerism: Moving the chloro substituent from the para (4) position to the ortho (2) or meta (3) position would reveal the spatial tolerance for this group within the binding site.

Electronic Effects: Replacing the chloro group with other electron-withdrawing (e.g., -CF3, -NO2) or electron-donating (e.g., -CH3, -OCH3) groups would assess the impact of electronic modulation on activity.

Ring Variation: The phenyl ring itself could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore additional interactions.

Positional Scanning and Exploration of Pharmacophore Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) required for biological activity. arabjchem.org For the this compound series, a pharmacophore model could be developed based on a set of active analogues.

This model would likely include features such as:

Aromatic rings from the cinnoline and benzyl moieties.

A hydrogen bond acceptor (from the nitrogen atoms in the cinnoline ring).

A hydrophobic feature (from the 4-chlorobenzyl group).

A halogen bond donor (from the chlorine atom).

Positional scanning, a technique that involves systematically moving a particular functional group around the molecular scaffold, would be employed in conjunction with pharmacophore modeling to refine the understanding of the key interaction points.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.gov For the this compound series, a QSAR model could be developed to predict the activity of newly designed analogues before their synthesis.

The process would involve:

Data Set Preparation: A series of analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a predictive QSAR equation. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Computational Design of Optimized Analogues

Computational design, integrating techniques like molecular docking and molecular dynamics simulations, plays a pivotal role in the optimization of lead compounds. nih.govnih.gov In the absence of an experimentally determined structure of the biological target, a homology model could be constructed.

Molecular docking studies would then be performed to predict the binding mode of this compound and its analogues within the active site of the target. These studies would help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity. For example, docking results might reveal an unoccupied pocket in the active site, suggesting the introduction of a specific substituent to create additional favorable interactions. Molecular dynamics simulations could further be used to assess the stability of the ligand-protein complex over time.

Illustrative Docking Scores for Designed Analogues:

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) - Hypothetical |

| Parent | - | -8.5 |

| Analogue 7 | 4-Chlorobenzyl -> 3,4-Dichlorobenzyl | -9.2 |

| Analogue 8 | Thioether -> Ether | -7.8 |

| Analogue 9 | 6-Fluoro -> 6-Cyano | -8.1 |

| Analogue 10 | Phenyl -> Pyridyl | -8.9 |

Through an iterative cycle of computational design, chemical synthesis, and biological evaluation, analogues of this compound with optimized activity and drug-like properties can be developed.

Molecular Mechanism of Action Elucidation for 4 4 Chlorobenzyl Thio 6 Fluorocinnoline

Identification of Putative Biological Targets through Chemical Proteomics

Chemical proteomics serves as a powerful methodology for identifying the molecular targets of bioactive compounds within a complex biological system. This approach utilizes the compound of interest, or a derivative thereof, to isolate and subsequently identify its interacting proteins from a cellular lysate or living cells. The identification of these protein targets is a critical step in elucidating the molecular mechanism of action of a compound like 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline.

Affinity-Based Probes and Pull-Down Assays

A common strategy within chemical proteomics is the use of affinity-based probes. This technique involves chemically modifying the small molecule of interest, in this case, this compound, to incorporate a tag, such as biotin (B1667282). This tagged molecule, or probe, retains its biological activity and is used to "fish out" its binding partners from a cell lysate.

The general workflow for an affinity-based pull-down assay is as follows:

Probe Design and Synthesis: A derivative of this compound would be synthesized with a linker arm attached to a biotin molecule. It is crucial that the modification does not sterically hinder the compound's interaction with its biological target.

Incubation with Proteome: The biotinylated probe is incubated with a complex protein mixture, such as a cell lysate, allowing the probe to bind to its target protein(s).

Affinity Purification: The mixture is then passed over a solid support matrix, typically agarose (B213101) or magnetic beads, that is coated with avidin (B1170675) or streptavidin. These proteins have an extremely high affinity for biotin, thus capturing the probe along with its bound target protein(s).

Washing and Elution: The matrix is washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the matrix.

Protein Identification: The eluted proteins are typically separated by gel electrophoresis and identified using mass spectrometry.

This method allows for the direct identification of proteins that physically interact with this compound.

In Vitro Target Engagement and Binding Affinity Studies

Once putative targets are identified through chemical proteomics, it is essential to validate these interactions and quantify the binding affinity using in vitro assays with purified components.

Enzyme Kinetics and Inhibition Mechanism (if applicable)

If the identified target of this compound is an enzyme, its effect on the enzyme's catalytic activity would be investigated. Enzyme kinetics studies are performed to determine the inhibitory mechanism and potency of the compound.

Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

By measuring the reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides further insight into the binding site and mechanism of action.

Receptor Binding Assays with Purified Proteins

If the identified target is a receptor, receptor binding assays are employed to characterize the interaction. These assays typically use a labeled ligand (e.g., radiolabeled or fluorescently labeled) that is known to bind to the receptor. The ability of this compound to displace the labeled ligand from the purified receptor is measured.

The data from these competition binding assays can be used to determine the binding affinity (expressed as Ki) of the compound for the receptor.

Biophysical Techniques for Protein-Ligand Interactions (e.g., SPR, ITC)

Biophysical techniques provide a direct and often label-free means to study the kinetics and thermodynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the binding kinetics of a small molecule to a target protein in real-time. In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. From the shape of the binding and dissociation curves, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be determined. The KD is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat change that occurs upon the binding of a ligand to a protein. In an ITC experiment, a solution of this compound is titrated into a solution containing the purified target protein. The heat released or absorbed during the binding event is measured. The resulting data can be analyzed to determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

These biophysical methods are crucial for confirming direct binding and for the detailed characterization of the interaction between this compound and its identified biological target(s).

Cellular Mechanism of Action Studies (In Vitro Preclinical)

Currently, there are no available studies detailing the in vitro preclinical evaluation of this compound. Research in this area would be essential to understand how the compound interacts with and affects biological systems at a cellular level.

Modulation of Specific Cellular Pathways (e.g., signaling cascades, gene expression)

There is no published data identifying the specific cellular pathways that may be modulated by this compound. Investigations into its effects on signaling cascades, such as MAPK or PI3K/Akt pathways, or its influence on gene expression profiles, have not been reported.

Phenotypic Screening in Defined Cellular Models (e.g., cell proliferation, differentiation in non-human cell lines)

Information regarding the phenotypic effects of this compound in defined cellular models is not available. Studies using non-human cell lines to assess its impact on fundamental cellular processes like proliferation, differentiation, apoptosis, or migration have not been documented in the scientific literature.

High-Throughput Screening (HTS) and Mechanistic Deconvolution

There is no indication that this compound has been subjected to high-throughput screening campaigns to identify potential biological targets. Consequently, mechanistic deconvolution studies, which would aim to identify the specific molecular targets responsible for any observed biological activity, have not been performed or published.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 4 4 Chlorobenzyl Thio 6 Fluorocinnoline

Advanced Chromatographic Methods for Purity and Compound Stability

Chromatographic techniques are indispensable for assessing the purity of "4-((4-Chlorobenzyl)thio)-6-fluorocinnoline" and for monitoring its stability under various conditions. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analyses.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating HPLC method is crucial for the accurate quantification of "this compound" and its potential degradation products. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation.

Method Development: The process would begin with the selection of a suitable stationary phase, typically a C18 reversed-phase column, given the compound's relatively nonpolar nature. The mobile phase composition would be optimized by exploring different ratios of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase would also be adjusted to ensure the compound is in a single ionic form, which is critical for achieving sharp, symmetrical peaks. The detection wavelength would be selected based on the UV-Vis spectrum of "this compound," likely corresponding to a wavelength of maximum absorbance to ensure high sensitivity.

Forced degradation studies are an integral part of developing a stability-indicating method. The compound would be subjected to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. The HPLC method would then be refined to ensure that the parent compound peak is well-resolved from any degradant peaks, thus demonstrating its specificity.

Validation: Once developed, the method would be validated according to International Council for Harmonisation (ICH) guidelines. This validation would encompass the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 30-90% B over 15 min | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

Hypothetical Validation Summary:

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Specificity | No interference from degradants or placebo |

High-Resolution Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Beyond initial identification, high-resolution spectroscopic methods are employed to provide a detailed understanding of the compound's structure, conformation, and behavior in biological systems.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, solid-state NMR)

Advanced NMR techniques are powerful tools for the unambiguous structural elucidation of "this compound."

2D NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide fundamental structural information, 2D NMR experiments are essential for assigning all proton and carbon signals, especially for complex aromatic systems like the cinnoline (B1195905) and chlorobenzyl rings. Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the individual aromatic rings and the methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (cinnoline, thioether linker, and chlorobenzyl group).

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can provide insights into the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): Solid-state NMR would be particularly valuable for characterizing the crystalline form of "this compound." Given the presence of a fluorine atom, ¹⁹F ssNMR would be a highly sensitive probe of the local environment. nih.govresearchgate.netproquest.com It can provide information on:

Polymorphism: Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹⁹F (and ¹³C) chemical shifts and anisotropic parameters.

Conformation: ssNMR can reveal details about the molecular conformation and packing in the solid state.

Intermolecular Interactions: Techniques like ¹H-¹⁹F cross-polarization magic angle spinning (CP-MAS) can probe intermolecular interactions within the crystal lattice. nih.gov

Hypothetical ¹⁹F ssNMR Data:

| Parameter | Value | Interpretation |

|---|---|---|

| Isotropic Chemical Shift (δiso) | -115 ppm | Characteristic of a fluorine atom attached to an aromatic ring. |

| Chemical Shift Anisotropy (CSA) | 80 ppm | Reflects the electronic asymmetry around the fluorine nucleus. |

| Dipolar Coupling Constants | Variable | Provides information on internuclear distances to nearby protons. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling (in vitro preclinical)

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is the primary tool for identifying potential metabolites of "this compound" in preclinical in vitro studies. nih.govresearchgate.netpharmaron.com These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov

Metabolite Identification Strategy: The high mass accuracy of HRMS instruments (e.g., Orbitrap or TOF analyzers) allows for the determination of the elemental composition of both the parent compound and its metabolites. nih.govresearchgate.net The general workflow involves:

Incubation: The compound is incubated with a metabolically active system (e.g., human liver microsomes) and cofactors.

LC-HRMS Analysis: The incubation mixture is analyzed by LC-HRMS to separate the parent compound from its metabolites.

Data Mining: The acquired data is processed using specialized software to identify potential metabolite peaks based on predicted mass shifts from common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are compared to that of the parent compound to pinpoint the site of metabolic modification.

Common metabolic pathways for a molecule like "this compound" would likely involve oxidation of the sulfur atom to a sulfoxide (B87167) and then a sulfone, hydroxylation of the aromatic rings, and potential cleavage of the thioether bond.

Hypothetical Metabolites Identified by HRMS:

| Metabolite | Biotransformation | Exact Mass [M+H]⁺ | Mass Shift from Parent |

|---|---|---|---|

| M1 | Sulfoxidation | 351.0371 | +15.9949 |

| M2 | Sulfone Formation | 367.0320 | +31.9898 |

| M3 | Aromatic Hydroxylation | 351.0371 | +15.9949 |

| M4 | N-Oxidation | 351.0371 | +15.9949 |

X-Ray Crystallography of "this compound" and its Co-crystals with Biological Targets

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.gov

Single Crystal X-ray Diffraction of the Compound: Obtaining a single crystal of "this compound" suitable for X-ray diffraction would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The preferred conformation of the molecule in the solid state.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Co-crystallography with Biological Targets: If "this compound" is designed as an inhibitor of a specific biological target (e.g., an enzyme), obtaining a co-crystal structure of the compound bound to its target is a major goal in structure-based drug design. acs.orgresearchgate.netnih.gov Such a structure would reveal:

Binding Mode: The precise orientation and conformation of the inhibitor within the active site of the target.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are responsible for the binding affinity.

Structure-Activity Relationships (SAR): The structural basis for the compound's potency and selectivity, which can guide the design of improved analogs. nih.gov

Hypothetical Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2° |

| Resolution | 1.5 Å |

| Key Interactions (in a hypothetical enzyme active site) | - π-stacking between the cinnoline ring and a phenylalanine residue.

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

A comprehensive search of scientific literature and spectral databases did not yield specific experimental data on the vibrational spectroscopy of this compound. Therefore, a detailed analysis of its conformational insights based on experimental Infrared (IR) and Raman spectra cannot be provided at this time.

In the absence of specific data, a general discussion of how these techniques would be applied is presented. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for elucidating the conformational and structural properties of molecules. waters.comnih.gov These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and the chemical environment of its constituent atoms.

For a molecule such as this compound, IR and Raman spectroscopy could provide valuable information on:

Conformational Isomers: The molecule possesses several rotatable bonds, particularly around the thioether linkage and the benzyl group. Different spatial arrangements of these groups would give rise to distinct conformers. Each conformer would have a unique set of vibrational modes, leading to characteristic peaks in the IR and Raman spectra. By analyzing the spectra, potentially with the aid of computational modeling, it would be possible to identify the presence of different conformers in a sample. nih.gov

Vibrational Assignments: Specific functional groups within the molecule would exhibit characteristic vibrational frequencies. For instance, the C-Cl stretching mode of the chlorobenzyl group, the C-F stretching of the fluorocinnoline core, and various vibrations of the cinnoline and benzene (B151609) rings would all appear in distinct regions of the spectra. The positions and intensities of these bands would offer insights into the electronic structure and bonding within the molecule.

A hypothetical table of expected vibrational modes and their approximate frequencies is presented below for illustrative purposes. The actual frequencies would need to be determined experimentally or through high-level computational calculations.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-Cl | Stretching | 800 - 600 |

| C-F | Stretching | 1400 - 1000 |

| C-S | Stretching | 750 - 600 |

| C=N (Cinnoline) | Stretching | 1680 - 1620 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

Quantitative Analysis of "this compound" in Complex Biological Matrices (In Vitro Preclinical)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Cellular Lysates and Media

Specific protocols for the quantitative analysis of this compound in cellular lysates and media have not been reported in the available scientific literature. However, a general framework for the development of a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method can be outlined based on established principles for the analysis of small molecules in complex biological matrices. lcms.czrsc.orgnih.gov

The primary goal of such a method would be to accurately and precisely measure the concentration of the analyte in samples such as cell culture media and cell lysates, which are complex mixtures containing salts, proteins, lipids, and other small molecules that can interfere with the analysis.

Method Development Strategy:

Selection of Ionization Mode: The first step would involve determining the optimal ionization mode for the analyte. Given its chemical structure, electrospray ionization (ESI) would be a likely choice, operating in either positive or negative ion mode. The selection would be based on which mode provides the most abundant and stable parent ion ([M+H]⁺ or [M-H]⁻).

Tandem Mass Spectrometry (MS/MS) Optimization: Once the parent ion is identified, MS/MS parameters would be optimized. This involves fragmenting the parent ion in the collision cell of the mass spectrometer to produce characteristic product ions. The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides high selectivity for the analyte, minimizing interference from other components in the matrix. rsc.org

Chromatographic Separation: A suitable liquid chromatography method would be developed to separate the analyte from matrix components before it enters the mass spectrometer. This is crucial for reducing ion suppression or enhancement effects. Reversed-phase chromatography using a C18 column is a common starting point for molecules of this nature. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with a small amount of acid or base) and gradient would be optimized to achieve a sharp peak shape and adequate retention time for the analyte.

Sample Preparation: To remove interfering substances and concentrate the analyte, a sample preparation protocol would be essential. Common techniques for cellular lysates and media include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method would depend on the physicochemical properties of the analyte and the nature of the biological matrix.

A hypothetical set of LC-MS/MS parameters that could serve as a starting point for method development is provided in the table below.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for analyte retention and separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Product Ion (Q3) | Optimized fragment ions |

Isotope-Labeled Internal Standards for Quantification

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving high accuracy and precision in quantitative LC-MS/MS assays. waters.com An ideal internal standard for this compound would be a version of the molecule where one or more atoms are replaced with their heavy isotopes (e.g., ²H, ¹³C, or ¹⁵N).

Advantages of Isotope-Labeled Internal Standards:

Correction for Matrix Effects: The SIL internal standard has nearly identical physicochemical properties to the analyte. Therefore, it will co-elute from the LC column and experience the same degree of ion suppression or enhancement in the mass spectrometer source. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively normalized.

Compensation for Variability: The internal standard accounts for variations in sample preparation (e.g., extraction efficiency), injection volume, and instrument response.

The synthesis of a suitable SIL internal standard would involve incorporating stable isotopes into the molecular structure of this compound. For example, deuterium (B1214612) (²H) could be incorporated into the benzyl ring, or ¹³C atoms could be used to build parts of the cinnoline core. The mass difference between the analyte and the SIL internal standard should be sufficient (typically ≥ 3 Da) to prevent spectral overlap.

The table below illustrates the key mass spectrometry parameters for the analyte and a hypothetical deuterated internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| This compound | To be determined | To be determined |

| 4-((4-Chlorobenzyl-d4)thio)-6-fluorocinnoline (Hypothetical IS) | Precursor m/z + 4 | To be determined |

Preclinical Biological Activity Profiling of 4 4 Chlorobenzyl Thio 6 Fluorocinnoline in Model Systems

Cell-Based Assays for Specific Molecular Endpoints

Cell-based assays are indispensable tools for elucidating the molecular mechanisms of a test compound and for identifying its potential therapeutic applications.

While specific ELISA data for 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline is not available, this technique would be a crucial next step in characterizing its mechanism of action, given that various cinnoline (B1195905) derivatives have demonstrated anti-inflammatory and antitumor activities. ijariit.compnrjournal.com For instance, if initial screening suggests anti-inflammatory properties, an ELISA could be employed to quantify the levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants after treatment with the compound. Similarly, if the compound exhibits antiproliferative effects in cancer cell lines, ELISAs could be used to measure the expression levels of proteins involved in cell cycle regulation or apoptosis, such as p53, caspases, or cyclins.

A hypothetical experimental design to assess the anti-inflammatory potential of this compound using ELISA is presented in the table below.

| Cell Line | Stimulant | Compound Concentration | Measured Cytokine | Expected Outcome |

| RAW 264.7 (Macrophage) | Lipopolysaccharide (LPS) | 0.1 µM, 1 µM, 10 µM | TNF-α, IL-6 | Dose-dependent decrease in cytokine secretion |

| A549 (Lung Carcinoma) | Interleukin-1β | 0.1 µM, 1 µM, 10 µM | IL-8 | Inhibition of IL-8 production |

Reporter gene assays are powerful tools for investigating the impact of a compound on specific signaling pathways by measuring changes in the transcription of a target gene. springernature.comnih.gov These assays typically involve the use of a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor.

Given the diverse biological activities of cinnoline derivatives, reporter gene assays could be employed to investigate a range of potential targets. For example, to explore potential effects on the NF-κB signaling pathway, a reporter construct containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene could be utilized. A reduction in luciferase activity in the presence of this compound would suggest an inhibitory effect on this pro-inflammatory pathway.

The following table outlines a potential reporter gene assay strategy for this compound.

| Pathway of Interest | Reporter Construct | Host Cell Line | Expected Observation for Bioactivity |

| NF-κB Signaling | NF-κB-Luciferase | HEK293 | Decrease in luciferase signal upon stimulation |

| Estrogen Receptor Activity | ERE-Luciferase | MCF-7 | Modulation of estrogen-induced luciferase expression |

| p53 Activation | p53-responsive element-Luciferase | HCT116 | Increase in luciferase signal indicating p53 activation |

Phenotypic screening allows for the unbiased identification of compounds that induce a desired change in cellular phenotype, without prior knowledge of the molecular target. Cinnoline derivatives have been reported to possess a range of activities, including antibacterial, antifungal, and antitumor effects. nih.govnih.govmdpi.com

A phenotypic screen for this compound could involve treating a panel of human cancer cell lines with the compound and assessing its impact on cell viability and proliferation. The table below presents a selection of cinnoline derivatives and their reported cytotoxic activities against various cancer cell lines, which could serve as a basis for comparison.

| Compound | Cell Line | Activity | Reference |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO2C6H4) | KB (epidermoid carcinoma) | IC50 = 0.56 µM | mdpi.com |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO2C6H4) | Hep-G2 (hepatoma carcinoma) | IC50 = 0.77 µM | mdpi.com |

| ARC-31 | RPMI8402 (human lymphoblastoma) | IC50 < 2 nM | mdpi.com |

| Indeno[1,2-c]cinnoline and Benzo[h]indeno[1,2-c]cinnoline derivatives | HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma) | Proliferation inhibition | mdpi.com |

In Vivo Studies in Non-Mammalian Model Organisms (e.g., C. elegans, Zebrafish) for Target Engagement

Non-mammalian model organisms such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) offer valuable platforms for in vivo studies due to their rapid development, genetic tractability, and optical transparency. While no specific studies on cinnoline derivatives in these models were identified, research on the structurally related quinoline (B57606) derivatives in zebrafish has demonstrated the utility of this model for assessing the biological activity of heterocyclic compounds. nih.govnih.gov

Pharmacodynamic markers are measurable indicators of a pharmacological response to a drug. In zebrafish larvae, for instance, if this compound is hypothesized to have anti-inflammatory effects, the migration of fluorescently labeled neutrophils to a site of injury could be quantified as a pharmacodynamic marker. A reduction in neutrophil migration in compound-treated larvae compared to controls would provide in vivo evidence of anti-inflammatory activity.

The molecular efficacy of a compound can be assessed in these model organisms by examining its effect on specific molecular pathways. For example, if cell-based assays suggest that this compound targets a particular kinase, the phosphorylation status of a known substrate of that kinase could be evaluated in zebrafish larvae or C. elegans extracts by Western blotting. A decrease in substrate phosphorylation following compound treatment would indicate target engagement and molecular efficacy in a whole-organism context.

The following table outlines potential in vivo experiments in non-mammalian models for this compound.

| Model Organism | Assay | Endpoint | Potential Application |

| Zebrafish (Danio rerio) | Tail fin amputation | Neutrophil migration | Anti-inflammatory activity |

| Zebrafish (Danio rerio) | Xenograft of human cancer cells | Tumor growth | Antitumor activity |

| C. elegans | Lifespan assay | Mean and maximum lifespan | Anti-aging or stress resistance |

| C. elegans | Reporter gene expression (e.g., GFP) | Fluorescence intensity | Pathway modulation |

Comparative Biological Activity Profiling of "this compound" with Chemically Related Scaffolds

Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical data for the compound "this compound". Consequently, a direct comparative biological activity profile with chemically related scaffolds cannot be constructed at this time.

While the broader class of cinnoline derivatives has been investigated for various pharmacological activities, including antimicrobial and anti-inflammatory properties, specific experimental results detailing the biological effects of "this compound" are not present in the reviewed literature. Structure-activity relationship (SAR) studies on cinnoline scaffolds often explore how different substituents at various positions of the cinnoline ring influence biological activity. However, without specific data for the target compound, any comparative analysis remains speculative.

Further research and publication of preclinical studies are required to elucidate the biological activity profile of "this compound" and enable a comparative assessment against other cinnoline-based compounds or different chemical scaffolds.

Future Research Directions and Rational Lead Optimization Strategies for 4 4 Chlorobenzyl Thio 6 Fluorocinnoline

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering powerful tools for the design and prediction of compound properties. mdpi.comnih.govspringernature.com For 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline, these computational methods can be instrumental in accelerating its development.

Initially, quantitative structure-activity relationship (QSAR) models can be developed. By synthesizing a small, focused library of analogues with variations in the cinnoline (B1195905) and benzyl (B1604629) rings, and evaluating their biological activity against a specific target, AI algorithms can identify key structural features that correlate with potency and selectivity. mdpi.com Deep learning models, such as deep neural networks (DNNs), have shown superior performance in predicting compound properties and can be trained on existing datasets of similar heterocyclic compounds to forecast the potential activity spectrum of this compound. mdpi.comnih.gov

Generative AI models can be employed for de novo drug design. mdpi.com These algorithms can propose novel molecular structures based on the this compound scaffold, optimized for desired properties such as enhanced target binding, improved metabolic stability, and reduced off-target effects. This approach allows for a vast and diverse chemical space to be explored virtually, prioritizing the synthesis of compounds with the highest probability of success.

Table 1: Application of AI/ML in the Development of this compound

| AI/ML Technique | Application | Expected Outcome |

| QSAR Modeling | Identify structure-activity relationships. | Understanding of key pharmacophoric features. |

| Deep Neural Networks | Predict biological activity and properties. | Prioritization of analogues for synthesis. |

| Generative Models | Design novel molecules with desired properties. | Identification of new lead candidates. |

| Predictive ADMET models | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Early de-risking of drug candidates. |

Strategies for Enhancing Molecular Selectivity and Potency towards Specific Targets

Achieving high selectivity and potency is a critical objective in lead optimization. For this compound, a structure-based drug design (SBDD) approach will be pivotal. nih.gov This requires the identification of its biological target(s) and the determination of the co-crystal structure of the compound bound to the target protein.

Once the binding mode is elucidated, medicinal chemists can rationally design modifications to enhance interactions with the target's active site. For instance, the 4-chlorobenzyl group could be modified to better occupy a hydrophobic pocket, or the fluorine atom on the cinnoline ring could be repositioned to form favorable halogen bonds. The thioether linkage, while potentially contributing to the compound's activity, could also be a site for metabolic liability; therefore, exploring bioisosteric replacements might be necessary. researchgate.netcornell.edu

Systematic structure-activity relationship (SAR) studies will be crucial. This involves the synthesis of a series of analogues where specific parts of the molecule are systematically altered. For example, the position of the chloro and fluoro substituents could be varied, or different aromatic and heterocyclic rings could be introduced to probe the steric and electronic requirements for optimal activity.

Exploration of Novel Molecular Applications Based on Mechanism of Action

Understanding the mechanism of action (MoA) of this compound is fundamental to unlocking its full therapeutic potential. Initial screening against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, can help identify its primary MoA. The structural similarity of the cinnoline core to other nitrogen-containing heterocycles found in biologically active compounds suggests that it may interact with a variety of protein targets. lpnu.uamdpi.com

Once a primary target is identified, further cellular and biochemical assays can be employed to validate the MoA. For example, if the compound is found to be a kinase inhibitor, further studies would be needed to determine its effect on downstream signaling pathways. This knowledge can then be used to explore novel therapeutic applications. A compound that inhibits a specific kinase involved in cancer cell proliferation could be developed as an anticancer agent. researchgate.net

Development of Advanced Prodrug Strategies for "this compound"

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo. acs.orgirjmets.com This approach can be used to overcome various pharmacokinetic challenges, such as poor solubility, low bioavailability, or rapid metabolism. mdpi.com For this compound, several prodrug strategies could be explored.

If the compound exhibits poor aqueous solubility, a common issue with planar aromatic molecules, a water-soluble promoiety could be attached. mdpi.com This moiety would be cleaved by enzymes in the body to release the active drug. For example, a phosphate (B84403) or an amino acid group could be appended to the molecule.

To improve targeted delivery, a prodrug could be designed to be activated by enzymes that are overexpressed in a specific tissue or disease state, such as in tumors. irjmets.comnih.gov This would concentrate the active drug at the site of action, potentially increasing efficacy and reducing systemic side effects.

Table 2: Potential Prodrug Strategies

| Strategy | Promoieties | Activation Mechanism | Goal |

| Improve Solubility | Phosphate, Amino Acids, Sugars | Enzymatic cleavage (e.g., phosphatases, peptidases) | Enhance aqueous solubility and oral bioavailability. |

| Targeted Delivery | Nitroaromatics, Glucuronides | Enzyme-specific cleavage (e.g., nitroreductases, β-glucuronidases) | Concentrate the active drug in target tissues (e.g., tumors). |

| Sustained Release | Ester or carbamate (B1207046) linkers of varying lability | Hydrolysis (chemical or enzymatic) | Prolong the duration of action of the drug. |

Multidisciplinary Research Approaches at the Interface of Synthetic Chemistry and Chemical Biology

The successful development of this compound will necessitate a collaborative, multidisciplinary approach that integrates synthetic chemistry and chemical biology. northwestern.eduusc.edunih.gov Synthetic chemists will be tasked with developing efficient and scalable routes for the synthesis of the parent compound and its analogues. researchgate.net This may involve exploring novel cross-coupling methodologies for the formation of the thioether bond or developing new strategies for the construction of the fluorinated cinnoline core. acs.orgnih.gov

Chemical biologists will play a crucial role in elucidating the compound's biological activity and mechanism of action. mdpi.com This will involve the design and execution of a wide range of in vitro and in vivo experiments. The development of chemical probes based on the this compound structure could be a powerful tool for target identification and validation. These probes could be used in techniques such as activity-based protein profiling to identify the cellular targets of the compound.

This synergistic relationship between synthetic chemistry and chemical biology will be essential for navigating the complexities of the drug discovery and development process, ultimately aiming to translate a promising chemical scaffold into a valuable therapeutic agent. uab.cat

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the cinnoline core via cyclization of precursors like 3,5-cyclohexanedione under reflux with catalysts (e.g., sulfuric acid) .

- Step 2 : Introduction of the 4-chlorobenzylthio group via nucleophilic substitution or thiol-alkylation reactions. Key intermediates include 4-chlorobenzyl mercaptan and fluorinated aromatic aldehydes (e.g., 4-fluorobenzaldehyde) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Key Data : Intermediate stability is pH- and temperature-sensitive; monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and the thioether-linked CH₂ group (δ 4.3–4.5 ppm). F NMR confirms fluorine placement (δ -110 to -115 ppm) .

- IR : Peaks at 1250–1300 cm⁻¹ (C-F stretch) and 2550–2600 cm⁻¹ (S-H, if present).

- HPLC-MS : ESI+ mode for molecular ion [M+H]⁺ (calculated m/z 349.05) and purity >95% .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (N95 mask) is required if dust/aerosols form .

- Storage : In airtight containers under nitrogen at –20°C to prevent thioether oxidation.

- Spills : Neutralize with activated charcoal, collect in hazardous waste containers, and avoid aqueous rinses .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize by-products?

- Methodological Answer :

- Temperature Control : Maintain 60–70°C during cyclization to avoid decomposition (≥80°C degrades the cinnoline core) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for thioether bond formation efficiency.

- Solvent Optimization : Use DMF for solubility but switch to toluene for easier purification .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnCl₂ | DMF | 65 | 92 |

| AlCl₃ | Toluene | 78 | 96 |

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Purity Verification : Re-test activity using HPLC-purified batches (>98%) to exclude impurity-driven effects .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Analogues : Compare with derivatives (e.g., replacing chlorine with bromine) to isolate substituent effects .

Q. What strategies can elucidate the compound’s biological targets?

- Methodological Answer :

- Pull-Down Assays : Use a biotinylated analogue with streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 6HIS) to prioritize targets for validation .

- CRISPR Knockout : Generate cell lines lacking candidate targets (e.g., EGFR) to assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.